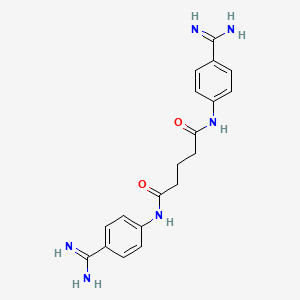

N,N'-bis(4-carbamimidoylphenyl)pentanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It features a pentanediamide (five-carbon) linker connecting two 4-carbamimidoylphenyl groups. The compound exhibits a high melting point (>300°C) and demonstrates potent anti-parasitic activity against Trypanosoma brucei (causing African trypanosomiasis) and Pneumocystis carinii (an opportunistic fungal pathogen) . Its low cytotoxicity in A549 human lung carcinoma cells suggests a favorable therapeutic index for further drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide typically involves the reaction of 4-(aminoiminomethyl)benzaldehyde with pentanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The aminoiminomethyl groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N5-Bis[4-(aminoiminomethyl)phenyl]pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

N,N'-Bis(4-cyanophenyl)pentanediamide (Compound 3)

- Structure: Replaces carbamimidoyl (amidine) groups with cyano substituents.

- Synthesis: Prepared by reacting 4-aminobenzonitrile with glutaryl chloride at room temperature, yielding 68% .

- Properties: Lower melting point (238–239°C) compared to the target compound (>300°C), likely due to reduced hydrogen bonding from cyano groups .

- Activity : Demonstrates weaker anti-parasitic activity than the amidine-containing analogs, highlighting the critical role of amidine moieties in target binding .

TH-701 (Hexanediamide-Linked Bisbenzamidine)

- Structure : Features a six-carbon (hexanediamide) linker instead of pentanediamide.

- Activity: Exhibits comparable anti-Pneumocystis and anti-Trypanosoma efficacy but slightly reduced potency compared to the pentanediamide-linked target compound. This suggests that linker length influences conformational flexibility and target engagement .

2-(4-Methylbenzenesulphonamido)-N,N'-bis(aryl)pentanediamides

- Structure : Incorporates a sulfonamide group on the pentanediamide backbone and aryl substituents (e.g., bromo, chloro, nitro).

- Activity : Derivatives like 5c and 5d show low cytotoxicity but weak antineoplastic activity, while 5h and 5i (with nitro groups) exhibit high cytotoxicity across multiple cancer cell lines .

- Key Difference : The sulfonamide modification shifts the pharmacological profile from anti-parasitic to antineoplastic, underscoring the impact of functional group diversification .

Diminazene (Triazene-Linked Bisbenzamidine)

- Structure : Uses a triazene (-N=N-N-) linker instead of pentanediamide.

- Activity: A clinically used trypanocidal agent, but its triazene linker is associated with higher toxicity (e.g., nephrotoxicity) compared to the pentanediamide-linked target compound .

- Advantage of Pentanediamide : The alkanediamide linker improves metabolic stability and reduces off-target effects, making the target compound a safer candidate .

Comparative Data Table

Key Findings

Amidine Groups Are Critical: The presence of carbamimidoyl (amidine) groups in the target compound enhances anti-parasitic activity compared to cyano or sulfonamide analogs .

Linker Length Optimization : A five-carbon linker (pentanediamide) balances target binding and metabolic stability better than shorter or longer chains .

Cytotoxicity and Structural Flexibility : Bulky substituents (e.g., nitro groups) increase cytotoxicity, while amidine groups with pentanediamide linkers maintain low toxicity .

Biological Activity

N,N'-bis(4-carbamimidoylphenyl)pentanediamide, also known by its chemical identifier CID 3010934, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including available data from various studies, case analyses, and synthesized findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C19H22N6O2. Its structure features two 4-carbamimidoylphenyl groups linked by a pentanediamide chain, which may contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain bis(spiro-2,4-dihydro-3H-pyrazol-3-one) derivatives show cytotoxic effects against various cancer cell lines such as RKO, PC-3, and HeLa. The IC50 values for these compounds ranged from 49.79 µM to 113.70 µM, suggesting moderate potency in inhibiting cancer cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values indicating strong antibacterial activity .

Leishmanicidal Activity

The compound's potential leishmanicidal activity has been explored through in vitro studies against Leishmania mexicana promastigotes. Some derivatives exhibited IC50 values below 1 µM, comparable to established treatments like amphotericin B . This suggests a promising avenue for further research into its use as a therapeutic agent against leishmaniasis.

Antioxidant and Genotoxicity Profiles

In addition to its anticancer and antimicrobial activities, the antioxidant potential of related compounds has been assessed using the DPPH assay. However, most compounds did not exhibit significant radical scavenging activity, except for a few that showed minimal effects at higher concentrations . Furthermore, genotoxicity assessments indicated that while some compounds generated DNA damage in leishmania cells, they had less impact on normal mammalian cell lines .

Data Summary Table

| Activity | Target Organism/Cell Line | IC50 (µM) | Comments |

|---|---|---|---|

| Anticancer | RKO | 60.70 | Moderate potency |

| Anticancer | PC-3 | 49.79 | Moderate potency |

| Anticancer | HeLa | 78.72 | Moderate potency |

| Antimicrobial | Staphylococcus aureus | Varies | Significant inhibition |

| Antimicrobial | Escherichia coli | Varies | Significant inhibition |

| Leishmanicidal | Leishmania mexicana | <1 | Comparable to amphotericin B |

| Antioxidant | Various | High (>300 µM) | Limited radical scavenging activity |

| Genotoxicity | CHO-K1 cells | Low effect | Minimal DNA damage compared to leishmania |

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound derivatives, researchers found that specific structural modifications enhanced cytotoxicity against human cancer cell lines. The study utilized various assays to evaluate cell viability post-treatment with different concentrations of the compound.

Case Study 2: Leishmaniasis Treatment

Another investigation focused on the leishmanicidal properties of related compounds demonstrated their effectiveness in inhibiting promastigote growth. The findings suggested that these compounds could serve as potential leads for developing new treatments for leishmaniasis.

Properties

Molecular Formula |

C19H22N6O2 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N,N'-bis(4-carbamimidoylphenyl)pentanediamide |

InChI |

InChI=1S/C19H22N6O2/c20-18(21)12-4-8-14(9-5-12)24-16(26)2-1-3-17(27)25-15-10-6-13(7-11-15)19(22)23/h4-11H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27) |

InChI Key |

NXMXVZDGJTYBCO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C(=N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.